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Compound of Interest

Compound Name:
1-[1-(3-chlorophenyl)-1H-pyrazol-

4-yl]ethanone

Cat. No.: B1367800 Get Quote

An In-depth Technical Guide to 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone: Properties,

Synthesis, and Therapeutic Context

This guide provides a comprehensive technical overview of 1-[1-(3-chlorophenyl)-1H-pyrazol-
4-yl]ethanone, a heterocyclic compound of significant interest in medicinal chemistry and drug

discovery. Designed for researchers, scientists, and drug development professionals, this

document delves into the molecule's core chemical properties, outlines a robust synthetic

strategy, and situates its relevance within the broader context of the diverse biological activities

exhibited by pyrazole derivatives.

Core Molecular Identity and Physicochemical
Properties
1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone belongs to the pyrazole class of heterocyclic

compounds, which are five-membered rings containing two adjacent nitrogen atoms.[1][2] The

structure is characterized by a 3-chlorophenyl group attached to the N1 position of the pyrazole

ring and an acetyl group (ethanone) at the C4 position. This specific arrangement of

substituents dictates its chemical reactivity and potential for biological interactions.

The fundamental properties of the compound are summarized below, providing a baseline for

experimental design and application.
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Property Value Source

CAS Number 925142-81-0 [3][4][5]

Molecular Formula C₁₁H₉ClN₂O [3]

Molecular Weight 220.65 g/mol [3]

Physical Form Solid

SMILES String
O=C(C)C1=CN(C2=CC=CC(Cl

)=C2)N=C1
[3]

InChI Key
ZSSJNSCNNBHHQV-

UHFFFAOYSA-N

LogP 2.89 [4]

Synthesis and Mechanistic Rationale
While specific synthesis data for this exact molecule is not detailed in the provided literature, a

robust and logical synthetic route can be designed based on established pyrazole synthesis

methodologies. The Knorr pyrazole synthesis and subsequent functionalization represent a

common and effective approach. The rationale behind this multi-step process is to first

construct the core pyrazole ring and then introduce the desired acetyl group.

Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from commercially available

precursors: 3-chlorophenylhydrazine and a suitable three-carbon building block for the pyrazole

ring, followed by acylation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.amerigoscientific.com/1-1-3-chlorophenyl-1h-pyrazol-4-ylethanone-item-130693.html
https://www.hit2lead.com/building-blocks/4010479
https://www.sigmaaldrich.com/HK/zh/product/aldrich/cbr00483
https://www.amerigoscientific.com/1-1-3-chlorophenyl-1h-pyrazol-4-ylethanone-item-130693.html
https://www.amerigoscientific.com/1-1-3-chlorophenyl-1h-pyrazol-4-ylethanone-item-130693.html
https://www.amerigoscientific.com/1-1-3-chlorophenyl-1h-pyrazol-4-ylethanone-item-130693.html
https://www.hit2lead.com/building-blocks/4010479
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367800?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Pyrazole Ring Formation

Step 2: Friedel-Crafts Acylation

3-Chlorophenylhydrazine

1,1,3,3-Tetramethoxypropane

1-(3-Chlorophenyl)-1H-pyrazole

  Acid Catalyst (e.g., HCl)
Heat

Acetyl Chloride

1-[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]ethanone

  DCM (Solvent)AlCl₃ (Lewis Acid)
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Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol
Step 1: Synthesis of 1-(3-Chlorophenyl)-1H-pyrazole
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, add 3-chlorophenylhydrazine hydrochloride (1.0 eq) and ethanol (10 mL/g of

hydrazine).

Addition of Reagents: Add 1,1,3,3-tetramethoxypropane (1.1 eq), a stable precursor to

malondialdehyde, to the solution. Add a catalytic amount of concentrated hydrochloric acid

(e.g., 3-4 drops).

Cyclization: Heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours. The progress of

the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting

hydrazine is consumed.

Causality Insight:The acidic environment facilitates the condensation between the

hydrazine and the in-situ generated malondialdehyde. The subsequent intramolecular

cyclization and dehydration form the stable aromatic pyrazole ring.

Work-up and Isolation: After cooling to room temperature, neutralize the mixture with a

saturated sodium bicarbonate solution. Extract the product into an organic solvent like ethyl

acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous

sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(3-

chlorophenyl)-1H-pyrazole intermediate.

Step 2: Synthesis of 1-[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]ethanone

Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen

or argon), dissolve the 1-(3-chlorophenyl)-1H-pyrazole intermediate (1.0 eq) in a dry, non-

polar solvent such as dichloromethane (DCM). Cool the flask to 0°C in an ice bath.

Friedel-Crafts Acylation: Add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise,

ensuring the temperature remains low. Stir for 15 minutes, then add acetyl chloride (1.1 eq)

dropwise via a syringe.

Causality Insight:This is a classic Friedel-Crafts acylation. The pyrazole ring is an electron-

rich heterocycle, making it susceptible to electrophilic substitution. The C4 position is

typically the most reactive site for such substitutions in N1-substituted pyrazoles. AlCl₃

acts as a Lewis acid to generate the highly electrophilic acylium ion from acetyl chloride.
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Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-

18 hours. Monitor by TLC for the disappearance of the starting material.

Quenching and Purification: Carefully quench the reaction by pouring it onto crushed ice with

concentrated HCl. This hydrolyzes the aluminum complexes. Separate the organic layer, and

extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine,

dry over anhydrous sodium sulfate, and concentrate.

Final Product: Purify the resulting crude solid by column chromatography on silica gel (using

a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g.,

ethanol/water) to afford the pure 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone.

Analytical Characterization
Comprehensive characterization is essential to confirm the identity, structure, and purity of the

synthesized compound. While specific experimental data for this molecule is not available from

the search results, the expected outcomes from standard analytical techniques can be

predicted based on its structure.

¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals

corresponding to the acetyl protons (a singlet around δ 2.5 ppm), the two pyrazole ring

protons (two singlets between δ 7.5-8.5 ppm), and the four aromatic protons of the 3-

chlorophenyl ring (multiplets in the δ 7.2-7.8 ppm region).

¹³C NMR Spectroscopy: The carbon NMR would reveal signals for the acetyl carbonyl carbon

(~190 ppm), the methyl carbon (~25 ppm), and the various aromatic and heterocyclic

carbons in the 110-150 ppm range.

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone (C=O)

stretch is expected around 1670-1690 cm⁻¹. Aromatic C-H and C=C stretching vibrations

would also be present.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺

corresponding to the molecular weight (220.65 g/mol ), with a characteristic isotopic pattern

([M+2]⁺ peak at about one-third the intensity of the [M]⁺ peak) due to the presence of the

chlorine atom.
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Reactivity and Potential for Derivatization
The chemical structure of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone offers several

sites for further chemical modification, making it a valuable scaffold in drug discovery.

Ketone Group: The acetyl group is a versatile handle for reactions such as reduction to an

alcohol, reductive amination to form amines, or condensation reactions (e.g., aldol or

Claisen-Schmidt) to build more complex structures.

Pyrazole Ring: While the ring itself is aromatic and relatively stable, the C5 position could

potentially be functionalized through lithiation followed by electrophilic quench.

Chlorophenyl Ring: The chlorine atom can be replaced or modified using advanced cross-

coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl, alkyl, or amino

groups, allowing for extensive Structure-Activity Relationship (SAR) studies.[6][7]

Biological Context and Therapeutic Potential
Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for a wide spectrum of

biological activities.[1] While the specific activity of the title compound is not widely reported, its

structural class is associated with significant therapeutic potential.

Pyrazole Scaffold
(e.g., 1-Aryl Pyrazoles)

Anti-inflammatory Antimicrobial Anticancer Analgesic Antitubercular Antiviral

Click to download full resolution via product page

Caption: Biological activities associated with the pyrazole core.

Anti-inflammatory Activity: Many pyrazole derivatives have been investigated for their anti-

inflammatory effects, often linked to the inhibition of cyclooxygenase (COX) enzymes.[2] The

substitution pattern on the N-phenyl ring is crucial for this activity.
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Antimicrobial and Antifungal Activity: The pyrazole nucleus is a key component in various

agents developed to combat bacterial and fungal infections.[1][8]

Anticancer Properties: Certain pyrazole-containing molecules have shown promise as

anticancer agents by interfering with cell proliferation and signaling pathways.[1][9]

Antiparasitic Activity: Notably, 1-aryl-1H-pyrazole derivatives have been identified as

promising candidates against parasites like Trypanosoma cruzi, with chloro-substituted

compounds showing significant trypanocidal activity.[10]

The presence of the 3-chlorophenyl group on the title compound is particularly noteworthy, as

halogen substituents are often incorporated into drug candidates to modulate lipophilicity,

metabolic stability, and binding affinity to biological targets.[10]

Conclusion
1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone is a well-defined chemical entity with a clear

synthetic pathway and significant potential as a building block for drug discovery. Its

physicochemical properties are established, and its structure contains multiple functional

handles for chemical diversification. Grounded in the rich therapeutic history of the pyrazole

scaffold, this compound serves as a valuable starting point for developing novel agents

targeting a range of diseases, from inflammatory disorders to infectious diseases and cancer.

Further investigation into its specific biological profile is a logical and promising next step for

any research program in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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